3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid
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Overview
Description
3-([1,1’-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid is an organic compound characterized by a cyclopentene ring substituted with a biphenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid typically involves the alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by a reaction with dichlorocarbene . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) and an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylate moiety can form stable hydrogen bonds with amino acid residues in proteins, influencing their function . Additionally, the biphenyl group can engage in π-π interactions with aromatic residues, further modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-([1,1’-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid is unique due to the presence of both a biphenyl group and a cyclopentene ring, which confer distinct chemical and physical properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H16O2 |
---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-(4-phenylphenyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C18H16O2/c19-18(20)17-11-10-16(12-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16H,10-11H2,(H,19,20) |
InChI Key |
RHGKRSAMLNTBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC1C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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